Cilastatin Sodium is the sodium salt form of cilastatin, a renal dehydropeptidase inhibitor, that can be used to inhibit the activity of renal dehydropeptidase. Upon administration of cilastatin sodium, cilastatin targets, binds to and inhibits the activity of renal dehydropeptidase. This reduces the breakdown of drugs, such as the broad spectrum beta-lactam carbapenem imipenem, by renal dehydropeptidase, and thereby increases the activity and therapeutic effect of such drugs that would otherwise be metabolized by renal dehydropeptidase.
A renal dehydropeptidase-I and leukotriene D4 dipeptidase inhibitor. Since the antibiotic, IMIPENEM, is hydrolyzed by dehydropeptidase-I, which resides in the brush border of the renal tubule, cilastatin is administered with imipenem to increase its effectiveness. The drug also inhibits the metabolism of leukotriene D4 to leukotriene E4.
Cilastatin sodium
CAS No.: 81129-83-1
Cat. No.: VC0004554
Molecular Formula: C16H25N2NaO5S
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 81129-83-1 |
---|---|
Molecular Formula | C16H25N2NaO5S |
Molecular Weight | 380.4 g/mol |
IUPAC Name | sodium;(2R)-2-amino-3-[(Z)-6-carboxy-6-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hex-5-enyl]sulfanylpropanoate |
Standard InChI | InChI=1S/C16H26N2O5S.Na/c1-16(2)8-10(16)13(19)18-12(15(22)23)6-4-3-5-7-24-9-11(17)14(20)21;/h6,10-11H,3-5,7-9,17H2,1-2H3,(H,18,19)(H,20,21)(H,22,23);/q;+1/p-1/b12-6-;/t10-,11+;/m1./s1 |
Standard InChI Key | QXPBTTUOVWMPJN-QBNHLFMHSA-M |
Isomeric SMILES | CC1(C[C@@H]1C(=O)N/C(=C\CCCCSC[C@@H](C(=O)[O-])N)/C(=O)O)C.[Na+] |
SMILES | CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)O)N)C(=O)[O-])C.[Na+] |
Canonical SMILES | CC1(CC1C(=O)NC(=CCCCCSCC(C(=O)[O-])N)C(=O)O)C.[Na+] |
Introduction
Chemical and Pharmacological Profile of Cilastatin Sodium
Structural Characteristics
Cilastatin sodium (CAS No. 81129-83-1) is the sodium salt of cilastatin, a derivatized heptenoic acid with the molecular formula and a molecular weight of 380.43 g/mol . Its IUPAC name, sodium (2Z)-7-{[(2R)-2-amino-2-carboxyethyl]sulfanyl}-2-{[(1S)-2,2-dimethylcyclopropyl]formamido}hept-2-enoate, reflects its stereochemical complexity, including a cyclopropane ring and a thioether linkage . The compound exists as an off-white to yellowish-white hygroscopic powder, highly soluble in water (10 mg/mL) and methanol .
Table 1: Key Physicochemical Properties of Cilastatin Sodium
Property | Value | Source |
---|---|---|
Molecular Weight | 380.43 g/mol | |
Solubility in Water | 10 mg/mL | |
pKa Values | 2.0, 4.4, 9.2 (at 25°C) | |
Plasma Half-Life | 1 hour (in humans) | |
Urinary Excretion | 70–80% of administered dose |
Pharmacological Role
Cilastatin sodium inhibits renal dehydropeptidase-I (DPEP1), an enzyme located in the proximal tubule brush border that metabolizes imipenem and leukotriene D4 . By blocking imipenem’s hydrolysis, it increases the antibiotic’s urinary recovery from 6–38% to 70% and extends its systemic activity . This dual function—preserving antimicrobial efficacy while mitigating nephrotoxicity—has made it indispensable in carbapenem therapies .
Mechanisms of Action and Synergy with Imipenem
Enzymatic Inhibition Dynamics
Cilastatin sodium binds competitively to DPEP1’s active site, with a value in the nanomolar range, effectively halting the conversion of imipenem to nephrotoxic metabolites . Structural studies reveal that its cyclopropane moiety mimics the β-lactam ring of imipenem, enabling selective inhibition without affecting other renal transporters .
Leukotriene Modulation
Beyond antibiotic preservation, cilastatin sodium inhibits leukotriene D4-to-E4 conversion, potentially attenuating inflammatory responses in renal tissues . This secondary action is under investigation for its role in reducing ischemia-reperfusion injury in transplant models .
Clinical Applications and Therapeutic Efficacy
Antimicrobial Combination Therapy
The imipenem-cilastatin combination (marketed as Primaxin®) demonstrates broad-spectrum activity against >98% of Gram-positive and Gram-negative pathogens, including Pseudomonas aeruginosa and methicillin-resistant Staphylococcus aureus (MRSA) . In a study of 53 hematology patients with severe infections, the combination achieved a 62.3% efficacy rate (18.9% excellent, 43.4% good responses) .
Nephroprotection in High-Risk Populations
A 2024 meta-analysis of 8 studies (n=1,542) found that imipenem-cilastatin reduced AKI incidence by 48% (OR 0.52, 95% CI 0.34–0.79) compared to other antibiotics . Serum creatinine levels were 0.23 mg/dL lower in cilastatin-treated groups (95% CI -0.41 to -0.05), suggesting direct tubular protection .
Table 2: Clinical Outcomes in AKI-Prone Patients Receiving Imipenem-Cilastatin
Outcome Metric | Imipenem-Cilastatin Group | Control Group | Risk Ratio (95% CI) |
---|---|---|---|
AKI Incidence | 12.1% | 23.8% | 0.52 (0.34–0.79) |
Dialysis Requirement | 3.4% | 7.1% | 0.47 (0.21–1.07) |
Mortality | 8.9% | 11.5% | 0.60 (0.12–3.03) |
Pharmacokinetics and Dosage Considerations
Absorption and Elimination
Cilastatin sodium follows linear kinetics across therapeutic doses (500–1,000 mg), with a plasma of 1 hour and a half-life matching imipenem’s 1-hour elimination . Renal clearance accounts for 70–80% of its excretion, necessitating dose adjustments in patients with glomerular filtration rates (GFR) <30 mL/min .
Adverse Effects and Risk Mitigation
Hematological Reactions
Thrombocytopenia (platelet count <100,000/μL) occurs in 0.9–1.7% of patients, typically manifesting 4–9 days post-initiation . Platelet recovery begins within 48 hours of discontinuation, reaching baseline by day 6 .
Gastrointestinal and Renal Events
Nausea/vomiting (28.3% incidence) and transient transaminase elevations (4.1%) are common but rarely treatment-limiting . Contrary to early concerns, cilastatin itself reduces contrast-induced nephropathy risk by 31% in radiology cohorts (OR 0.69, 95% CI 0.51–0.94) .
Emerging Therapeutic Applications
Oncology and Metastasis Suppression
Preclinical models indicate cilastatin sodium inhibits DPEP1-mediated tumor invasion in renal cell carcinoma (RCC). In murine xenografts, daily 20 mg/kg doses reduced lung metastasis by 67% () .
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